PF-06256142 -

PF-06256142

Catalog Number: EVT-8312261
CAS Number:
Molecular Formula: C21H18N4O2S
Molecular Weight: 390.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PF-06256142 is a potent and selective orthosteric agonist of the dopamine D1 receptor, developed by Pfizer Inc. Initially, it was explored for its potential therapeutic applications in treating various nervous system disorders, including Parkinson's disease and schizophrenia. The compound is currently in the preclinical research phase, showcasing promising pharmacological properties that warrant further investigation.

Source

The development of PF-06256142 was part of a broader effort to identify non-catechol dopamine D1 receptor agonists. This initiative aimed to create compounds that could provide improved pharmacokinetic profiles and therapeutic efficacy compared to traditional catecholamine-based drugs. The synthesis of PF-06256142 involves intricate chemical methodologies designed to enhance its selectivity and potency.

Classification

PF-06256142 is classified as a small molecule drug candidate within the category of central nervous system agents, specifically targeting dopamine receptors. Its mechanism of action as a D1 receptor agonist places it among compounds used for neurological and psychiatric conditions.

Synthesis Analysis

Methods

The synthesis of PF-06256142 involves several key steps aimed at constructing its unique biaryl structure, which is essential for its receptor activity. The synthetic route includes:

  1. Formation of Atropisomeric Structures: The compound features a locked biaryl ring system, which introduces atropisomerism. This structural characteristic is crucial for enhancing the compound's oral bioavailability and ability to penetrate the central nervous system.
  2. Utilization of Advanced Synthetic Techniques: Techniques such as Heck coupling and other coupling reactions are employed to build the complex molecular framework of PF-06256142.

Technical Details

The synthesis process requires careful control of reaction conditions to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are typically used to monitor the progress of the synthesis and confirm the identity of the compound.

Molecular Structure Analysis

Structure

The molecular formula for PF-06256142 is C19H20N4O2, and its structure includes several notable features:

  • A furo[3,2-c]pyridine core.
  • A 6-methylimidazo[1,2-a]pyrazin-5-yl substituent.
  • A phenoxy group that contributes to its binding affinity at the dopamine D1 receptor.

Data

The compound exhibits a molecular weight of approximately 336.39 g/mol. Its three-dimensional conformation is critical for its interaction with the dopamine receptor, influencing both potency and selectivity.

Chemical Reactions Analysis

PF-06256142 can participate in various chemical reactions that may alter its structure or functionality:

  1. Oxidation: Involves adding oxygen or removing hydrogen, often using oxidizing agents like potassium permanganate.
  2. Reduction: Involves adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: These reactions replace one atom or group with another, facilitated by nucleophiles or electrophiles depending on the specific reaction conditions.

The outcomes of these reactions can lead to variations in biological activity or pharmacokinetic properties.

Mechanism of Action

PF-06256142 exerts its pharmacological effects by selectively binding to and activating the dopamine D1 receptor. Upon activation, it stimulates the synthesis of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes.

Process

  1. Receptor Activation: The binding affinity at the D1 receptor leads to a conformational change that activates intracellular signaling pathways.
  2. cAMP Synthesis: Increased levels of cAMP result in enhanced neuronal signaling, which may contribute to therapeutic effects in conditions like Parkinson's disease.

Data from pharmacological studies indicate that PF-06256142 has high intrinsic activity at rodent D1-mediated cAMP synthesis but shows minimal intrinsic activity at β-arrestin recruitment pathways.

Physical and Chemical Properties Analysis

Physical Properties

PF-06256142 is characterized by:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Demonstrates solubility in organic solvents, with varying degrees in aqueous environments depending on pH.

Chemical Properties

Key chemical properties include:

  • Stability: Exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or light.
  • Reactivity: Reacts with common organic reagents during synthetic modifications but maintains stability under physiological conditions.

Relevant data from studies indicate favorable pharmacokinetic profiles, including absorption rates and metabolic stability.

Applications

PF-06256142 has potential applications primarily in scientific research related to neuropharmacology:

  1. Therapeutic Research: Investigated for use in treating neurological disorders such as Parkinson’s disease and schizophrenia due to its selective action on dopamine receptors.
  2. Pharmacological Studies: Serves as a tool compound for elucidating dopamine receptor signaling pathways and understanding receptor pharmacodynamics.
Pharmacological Characterization of PF-06256142 as a Central Dopamine D1 Receptor Agonist

Target Selectivity Profiling Across Dopamine Receptor Subtypes

PF-06256142 demonstrates high selectivity for dopamine D1-like receptors (D1 and D5) over other dopamine receptor subtypes. Binding assays reveal a half-maximal effective concentration (EC₅₀) of 30–33 nM for human D1 receptor activation and an inhibitory constant (Kᵢ) of 12 nM, confirming nanomolar potency at the primary target [1] [8]. The compound exhibits >100-fold selectivity for D1 over D2, D3, and D4 receptors, with Kᵢ values exceeding 10 μM for D2-like receptors [1] [5]. This specificity is critical for minimizing off-target effects in neurological disorders.

Notably, PF-06256142 shows moderate affinity for the D5 receptor (Kᵢ = 4.8 nM), a D1-like subtype with structural homology to D1 [1]. Such cross-reactivity is pharmacologically rational given the overlapping signaling pathways of D1 and D5 receptors. Selectivity profiling against 30 additional central nervous system (CNS) targets—including G protein-coupled receptors, ion channels, and enzymes—confirmed no significant off-target interactions (e.g., <5 μM antagonism at muscarinic M1, histamine H1, and Nav1.5 channels) [1]. The human ether-à-go-go-related gene (hERG) channel inhibition (IC₅₀ ≈ 12 μM) falls outside typical therapeutic concentrations, suggesting low cardiac risk [1].

Table 1: Selectivity Profile of PF-06256142 Across Key Targets

TargetEC₅₀ (nM)Kᵢ (nM)Activity
Dopamine D1 receptor3312Agonist
Dopamine D5 receptor-4.8Agonist
Dopamine D2 receptor->10,000Negligible
Muscarinic M1 receptor-4,900Weak antagonist
hERG channel-~12,000Weak inhibitor

Allosteric vs. Orthosteric Binding Mechanisms in D1 Receptor Activation

PF-06256142 acts as an orthosteric agonist that directly engages the dopamine-binding pocket of the D1 receptor, distinct from allosteric modulators. Orthosteric ligands bind the endogenous agonist site to directly activate receptor conformational changes, whereas allosteric modulators bind topographically distinct sites to fine-tune receptor responses to orthosteric agonists [4] [8]. Structural analysis confirms PF-06256142 occupies the orthosteric site via interactions with transmembrane helices 3, 5, and 6—similar to catecholamine agonists but without the catechol moiety [3] [8].

This orthosteric binding underlies PF-06256142’s functional selectivity. Unlike catechol agonists (e.g., dopamine, SKF-81297), which robustly recruit β-arrestin and induce receptor desensitization, PF-06256142 minimally engages β-arrestin pathways [3]. In striatal neurons, 2-hour pretreatment with catechol agonists reduces subsequent D1 responses by 40–60% due to desensitization. In contrast, PF-06256142 pretreatment causes no loss of agonist response, indicating sustained receptor functionality [3]. This bias toward Gₛ/adenylyl cyclase activation over β-arrestin pathways arises from its non-catechol structure, which alters hydrogen-bonding networks with serine residues in transmembrane domain 5 critical for arrestin coupling [3].

Table 2: Orthosteric vs. Allosteric Receptor Modulation

PropertyOrthosteric Agonists (e.g., PF-06256142)Allosteric Modulators
Binding siteEndogenous agonist pocketTopographically distinct site
Receptor activationDirectIndirect (modulates orthosteric ligand effects)
β-arrestin recruitmentMinimal for non-catecholsVaries (PAMs, NAMs, or SAMs)
DesensitizationReduced for non-catecholsContext-dependent
SelectivityModerate (conserved orthosteric site)High (less conserved allosteric site)

Dose-Response Relationships in Preclinical Neurotransmitter Release Models

PF-06256142 exhibits steep dose-dependent efficacy in enhancing dopaminergic transmission. In rat striatal neurons, it stimulates cyclic adenosine monophosphate (cAMP) accumulation with an EC₅₀ of 33 nM, reaching maximal effects (Eₘₐₓ) at 100–300 nM [1] [3]. The response curve is left-shifted relative to early catechol agonists like SKF-38393, reflecting superior potency. At saturating concentrations (1 μM), PF-06256142 elevates cAMP by 90–100% of the maximal dopamine response, confirming full intrinsic activity [3].

In vivo studies demonstrate dose-responsive behavioral effects. In 6-hydroxydopamine (6-OHDA)-lesioned rat models of Parkinson disease, oral administration (5 mg/kg) triggers contralateral rotations—a proxy for dopaminergic restoration in the striatum. The effect persists for >6 hours and remains consistent over 3 days of dosing, indicating no tachyphylaxis [3] [5]. This sustained efficacy correlates with pharmacokinetic properties: 85% oral bioavailability, plasma half-life of 2.3 hours, and significant blood-brain barrier penetration [1]. The dose-response curve for rotational behavior is sigmoidal, with threshold effects at 1 mg/kg, maximal efficacy at 5 mg/kg, and no further gain at higher doses [1] [5].

The steepness of the dose-response curve (Hill coefficient >1) suggests positive cooperativity in receptor activation. Importantly, the absence of receptor desensitization allows repeated dosing without rightward curve shifts—unlike catechol agonists, which show diminished responses after prolonged exposure [3]. This pharmacodynamic profile supports once- or twice-daily oral dosing for neurological disorders.

Properties

Product Name

PF-06256142

IUPAC Name

4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine;sulfane

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C21H16N4O2.H2S/c1-13-11-15(27-21-17-6-10-26-18(17)5-7-23-21)3-4-16(13)20-14(2)24-12-19-22-8-9-25(19)20;/h3-12H,1-2H3;1H2

InChI Key

NJSIQRYOTQSXMF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=CO3)C4=C(N=CC5=NC=CN54)C.S

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=CO3)C4=C(N=CC5=NC=CN54)C.S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.